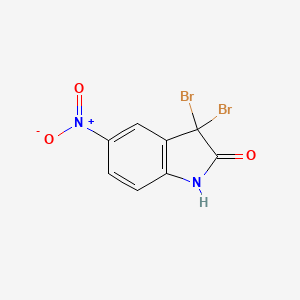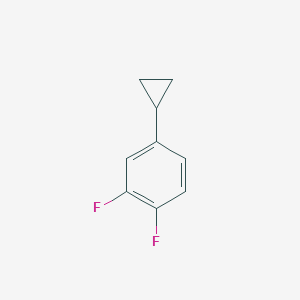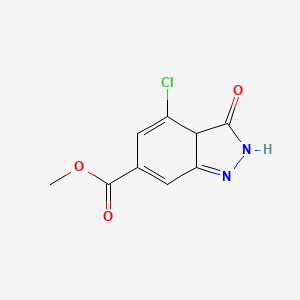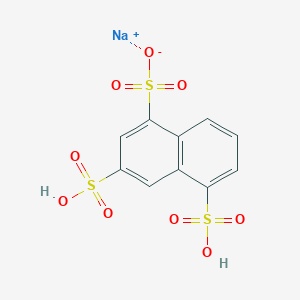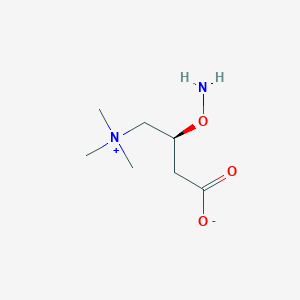
1-Propanaminium, 2-amino-3-carboxy-N,N,N-trimethyl-, inner salt, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanaminium, 2-amino-3-carboxy-N,N,N-trimethyl-, inner salt, (2S)-, also known as L-carnitine, is a quaternary ammonium compound that plays a crucial role in the metabolism of fatty acids. It is naturally occurring in the human body and is essential for the transport of fatty acids into the mitochondria for β-oxidation. This compound is vital for energy production, especially in tissues that require high energy, such as muscles and the heart.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, 2-amino-3-carboxy-N,N,N-trimethyl-, inner salt, (2S)- can be achieved through several methods. One common synthetic route involves the reaction of γ-butyrobetaine with trimethylamine. The reaction typically occurs under alkaline conditions and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes, such as fermentation using genetically modified microorganisms. These microorganisms are engineered to overproduce the compound, which is then extracted and purified using various chromatographic techniques. This method is preferred due to its efficiency and the ability to produce large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
1-Propanaminium, 2-amino-3-carboxy-N,N,N-trimethyl-, inner salt, (2S)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, which are often used in biochemical studies.
Reduction: Reduction reactions can modify the functional groups of the compound, leading to the formation of different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common and can result in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, often under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and occur under basic conditions.
Major Products Formed
The major products formed from these reactions include various carnitine derivatives, which are used in different biochemical and medical applications. These derivatives often retain the core structure of the compound but have modified functional groups that impart unique properties.
科学的研究の応用
1-Propanaminium, 2-amino-3-carboxy-N,N,N-trimethyl-, inner salt, (2S)- has a wide range of scientific research applications:
Chemistry: It is used as a standard in analytical chemistry for the calibration of instruments and the development of new analytical methods.
Biology: The compound is studied for its role in cellular metabolism and energy production. It is also used in research on metabolic disorders and mitochondrial function.
Medicine: L-carnitine is used in the treatment of various medical conditions, including heart disease, muscle disorders, and certain metabolic disorders. It is also investigated for its potential in enhancing athletic performance and recovery.
Industry: The compound is used in the formulation of dietary supplements and energy drinks. It is also used in the cosmetic industry for its potential benefits in skin care products.
作用機序
The primary mechanism of action of 1-Propanaminium, 2-amino-3-carboxy-N,N,N-trimethyl-, inner salt, (2S)- involves the transport of fatty acids into the mitochondria. This process is facilitated by the carnitine shuttle, which includes the enzymes carnitine palmitoyltransferase I and II. Once inside the mitochondria, fatty acids undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP. This mechanism is crucial for energy production, especially in tissues with high energy demands.
類似化合物との比較
1-Propanaminium, 2-amino-3-carboxy-N,N,N-trimethyl-, inner salt, (2S)- is unique due to its specific role in fatty acid metabolism. Similar compounds include:
Acetyl-L-carnitine: This derivative has an acetyl group attached and is used for its potential cognitive benefits.
Propionyl-L-carnitine: This compound has a propionyl group and is studied for its effects on cardiovascular health.
Butyryl-L-carnitine: This derivative has a butyryl group and is investigated for its potential in treating metabolic disorders.
特性
分子式 |
C7H16N2O3 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
(3S)-3-aminooxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H16N2O3/c1-9(2,3)5-6(12-8)4-7(10)11/h6H,4-5,8H2,1-3H3/t6-/m0/s1 |
InChIキー |
UMHYJINKXTXFTO-LURJTMIESA-N |
異性体SMILES |
C[N+](C)(C)C[C@H](CC(=O)[O-])ON |
正規SMILES |
C[N+](C)(C)CC(CC(=O)[O-])ON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


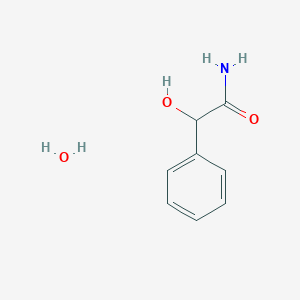
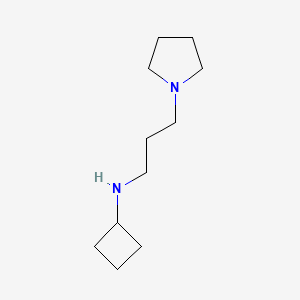
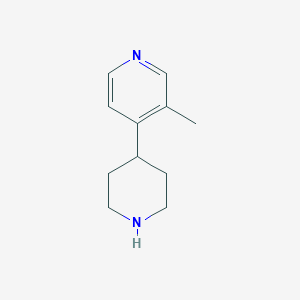
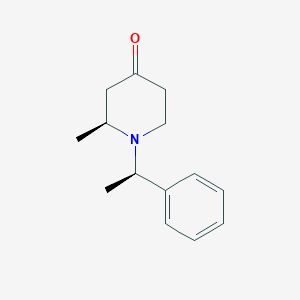

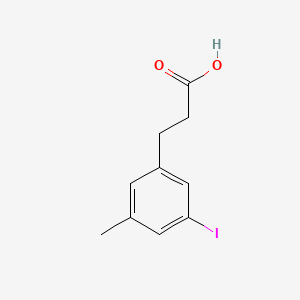
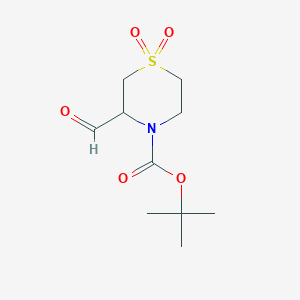
![5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride](/img/structure/B12330370.png)
![2-[5-(Tert-butyl-dimethyl-silyloxy)-2-methylene-cyclohexylidene]-ethanol](/img/structure/B12330374.png)
